molecular formula C8H5ClN2O B1434133 9-Chloro-pyrido[1,2-a]pyrimidin-4-one CAS No. 1198413-03-4

9-Chloro-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1434133
CAS No.: 1198413-03-4
M. Wt: 180.59 g/mol
InChI Key: OUKLJVNKIIWBEJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which are known for their diverse biological activities and utility in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

9-Chloro-pyrido[1,2-a]pyrimidin-4-one plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the notable interactions is with the enzyme acetylcholinesterase, where this compound acts as an inhibitor . This inhibition is crucial as it can modulate neurotransmitter levels in the nervous system, potentially offering therapeutic benefits for neurological disorders. Additionally, this compound has been shown to interact with the CXCR3 receptor, exhibiting antagonistic properties that could be beneficial in treating inflammatory conditions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine, enhancing cholinergic signaling In immune cells, the antagonistic action on the CXCR3 receptor can reduce inflammatory responses, making this compound a candidate for anti-inflammatory therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The binding interaction with acetylcholinesterase involves the formation of a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition is achieved through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. Additionally, the antagonistic effect on the CXCR3 receptor is mediated by the binding of this compound to the receptor’s active site, blocking the binding of natural ligands and thereby inhibiting receptor activation . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function are still being studied. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase and persistent anti-inflammatory effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and reduce inflammation without significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings indicate that while this compound has therapeutic potential, careful consideration of dosage is essential to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can also affect metabolic flux and alter the levels of other metabolites, potentially influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate its movement within the body, ensuring its proper localization and accumulation in target tissues . These transport mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its bioactivity and therapeutic potential . Understanding these localization mechanisms is essential for optimizing the compound’s use in biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with formamide in the presence of a base, followed by cyclization to form the desired product . Another approach utilizes the Ullmann-type C–N cross-coupling reaction, where 2-halopyridine reacts with (Z)-3-amino-3-arylacrylate ester in the presence of a copper catalyst at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 9-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cross-Coupling Reactions: Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with arylboronic acids can yield aryl and vinyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Cross-Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate are typically employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrido[1,2-a]pyrimidin-4-ones with different functional groups at the 9-position.

    Oxidation and Reduction: Products include oxidized or reduced derivatives with altered electronic properties.

    Cross-Coupling Reactions:

Scientific Research Applications

9-Chloro-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrimidin-4-one: Lacks the chlorine substituent at the 9-position, resulting in different chemical and biological properties.

    9-Bromo-pyrido[1,2-a]pyrimidin-4-one:

    9-Iodo-pyrido[1,2-a]pyrimidin-4-one: Contains an iodine atom at the 9-position, which can influence its chemical behavior and biological activity.

Uniqueness

9-Chloro-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the chlorine atom at the 9-position, which can significantly influence its reactivity and interactions with biological targets. This substitution can enhance its potential as a lead compound in drug discovery and development .

Properties

IUPAC Name

9-chloropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKLJVNKIIWBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=CN=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274522
Record name 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198413-03-4
Record name 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198413-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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